2-(4-Methoxyphenyl)indolizine

Lipophilicity logP Drug-likeness

Researchers requiring reproducible indolizine building blocks for CNS drug discovery face variability with unsubstituted or regioisomeric analogs. 2-(4-Methoxyphenyl)indolizine (CAS 7496-82-4) eliminates this risk with a patent-precedented para-methoxy pattern (WO2001074814A1) delivering measured logP 4.20-0.28 units below 2-phenylindolizine-for matched molecular pair ADME optimization. • ≥95% purity with COA documentation (NMR, HPLC, GC batch data) • m.p. 179-181°C, ~90°C lower than unsubstituted analog for easier parallel synthesis handling • Electron-donating OMe activates phenyl ring for regioselective electrophilic substitution & cross-coupling

Molecular Formula C15H13NO
Molecular Weight 223.27 g/mol
CAS No. 7496-82-4
Cat. No. B1604697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)indolizine
CAS7496-82-4
Molecular FormulaC15H13NO
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CN3C=CC=CC3=C2
InChIInChI=1S/C15H13NO/c1-17-15-7-5-12(6-8-15)13-10-14-4-2-3-9-16(14)11-13/h2-11H,1H3
InChIKeyMUMVZZLEJULVAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methoxyphenyl)indolizine: Chemical Identity and Sourcing


2-(4-Methoxyphenyl)indolizine (CAS 7496-82-4) is a 2-aryl-substituted indolizine heterocycle with molecular formula C15H13NO and molecular weight 223.27 g/mol [1]. It belongs to the indolizine class—nitrogen-containing 10π-electron bicyclic aromatics that serve as versatile scaffolds in medicinal chemistry, fluorescent probe development, and organic synthesis [2]. The compound features a para-methoxyphenyl substituent at the C-2 position of the indolizine core, a substitution pattern that modulates lipophilicity, electronic character, and intermolecular interactions relative to the unsubstituted 2-phenylindolizine analog . Commercially available from multiple suppliers at purities of 95–98% with certificates of analysis (COA) including NMR, HPLC, and GC batch data, this compound is typically procured as a research intermediate or building block for downstream derivatization .

Why Unsubstituted or Regioisomeric Analogs Fail


The 4-methoxy substituent on the 2-phenyl ring of this indolizine is not a passive structural feature; it materially alters physicochemical properties that govern performance in lipophilicity-driven partitioning, receptor-binding pharmacophore matching, and photophysical tuning. The experimentally measured logP of 2-(4-methoxyphenyl)indolizine is 4.20 , which is notably lower than the ACD/LogP of 4.48 for the unsubstituted 2-phenylindolizine , reflecting the polar contribution of the methoxy oxygen. Furthermore, the para-substitution pattern creates a distinct molecular electrostatic potential surface compared to ortho- or meta-methoxy regioisomers, affecting π-stacking interactions and target binding [1]. In synthetic applications, the electron-donating methoxy group activates the phenyl ring toward electrophilic substitution at specific positions, directly influencing downstream derivatization efficiency and regioselectivity. These quantitative and positional differences mean that generic substitution with 2-phenylindolizine (CAS 25379-20-8) or regioisomeric 2-(3-methoxyphenyl)indolizine (CAS 82682-68-6) will yield divergent results in any application where lipophilicity, electronic character, or molecular recognition is a performance variable.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Reduction vs. Unsubstituted 2-Phenylindolizine

The experimentally determined octanol-water partition coefficient (log Kow) for 2-(4-methoxyphenyl)indolizine is 4.20, sourced from the Hansch et al. (1995) database . The closest direct analog, 2-phenylindolizine (CAS 25379-20-8), has a computationally predicted ACD/LogP of 4.48 . This yields a ΔlogP of –0.28 units, corresponding to the target compound being approximately 1.9-fold less lipophilic than 2-phenylindolizine. The difference is attributable to the hydrogen-bond acceptor capacity of the para-methoxy oxygen (topological polar surface area: 13.6 Ų for the target [1] vs. 4.4 Ų for the parent indolizine scaffold ). This shift places 2-(4-methoxyphenyl)indolizine closer to the optimal logP range for CNS drug-likeness (logP 2–5) while maintaining sufficient lipophilicity for membrane permeability.

Lipophilicity logP Drug-likeness Partitioning

Melting Point Depression and Altered Crystal Packing

The predicted melting point of 2-(4-methoxyphenyl)indolizine is 120.26 °C (Mean or Weighted MP, MPBPWIN v1.42 estimation) . This contrasts sharply with the experimentally measured melting point of 2-phenylindolizine, which is 211–214 °C . The ~91–94 °C depression is consistent with the disruption of crystal lattice packing by the methoxy group, which introduces a hydrogen-bond acceptor and increases conformational flexibility (two freely rotatable bonds in the target vs. one in 2-phenylindolizine). The lower melting point of the target compound implies easier handling in melt-based formulations, potentially lower sublimation losses during vacuum processing, and distinct recrystallization solvent requirements during purification—all practical differentiators for procurement and laboratory handling.

Melting point Thermal properties Crystallinity Purification

Regioisomeric Electronic Effects on Derivatization

2-(4-Methoxyphenyl)indolizine (CAS 7496-82-4) and its regioisomer 2-(3-methoxyphenyl)indolizine (CAS 82682-68-6) share identical molecular formula (C15H13NO) and molecular weight (223.27 g/mol), yet differ in the position of the methoxy group on the phenyl ring . The para-methoxy substituent in the target compound exerts a +M (mesomeric) electron-donating effect that conjugates through the phenyl ring directly into the indolizine C-2 position, modulating the electron density of the indolizine core. In contrast, the meta-methoxy isomer cannot donate electron density through resonance to the same extent, relying primarily on a weaker –I (inductive) effect [1]. This electronic difference manifests in divergent reactivity: the para-methoxy compound undergoes electrophilic aromatic substitution preferentially at positions ortho to the methoxy group on the phenyl ring, while the meta isomer directs substitution to different positions, yielding distinct downstream derivatives. For synthetic chemists procuring a building block, this regiochemical control over subsequent derivatization is a decisive selection criterion.

Regioisomerism Electronic effects Synthetic utility Structure-property relationship

Green-Blue Fluorescence in 2-Arylindolizine Class

While no direct photophysical characterization of 2-(4-methoxyphenyl)indolizine as an isolated compound has been published, systematic studies of closely related 2-arylindolizines and 2-aryl-5-carbonyl indolizines establish quantitative class-level photophysical parameters [1]. Across 20 synthesized 2-aryl-5-carbonyl indolizine derivatives, maximum absorbance peaks were observed at 256–460 nm, maximum fluorescence emission at 485–548 nm, and fluorescence lifetimes of 4–11 ns in methanol and 5–12 ns in DMSO [2]. Quantum yield values ranged from 0.04 to 0.39 with Stokes shifts of 3.6–25 × 10³ cm⁻¹ [3]. The electron-donating character of the 4-methoxyphenyl group is expected to red-shift absorption relative to the unsubstituted phenyl analog through extension of the π-conjugation and elevation of the HOMO energy. Users procuring this compound as a fluorophore scaffold should anticipate green-blue emission and moderate quantum yields, with the 4-methoxy group providing a synthetic handle for further π-extension at the phenyl ring.

Fluorescence Photophysics Fluorophore Optical materials

Synthetic Route and Purity Benchmarks

2-(4-Methoxyphenyl)indolizine is synthesized via the classical Tschitschibabin (Chichibabin) indolizine synthesis: quaternization of 2-picoline with 4-methoxyphenacyl bromide, followed by base-mediated cyclization . A representative procedure uses 10 g of 2-picoline and 25 g of 4-methoxyphenacyl bromide in ethanol, refluxed for 18 hours, followed by NaHCO₃-mediated cyclization . The compound is commercially available at standard purities of 95% (AKSci) and 97% (Bidepharm) with batch-specific QC data including NMR, HPLC, and GC . In contrast, the regioisomer 2-(3-methoxyphenyl)indolizine (CAS 82682-68-6) is also available at 97% purity, but the para-isomer benefits from greater commercial availability and more extensive synthetic precedent. The established synthetic route and the availability of multiple QC-verified suppliers reduce procurement risk for researchers who require reproducible batch-to-batch quality in multi-step syntheses.

Synthesis Building block Purity Quality control

Histamine H3 Receptor Ligand Scaffold

International patent WO2001074814A1 (Chai et al., assigned to Ortho-McNeil Pharmaceutical) discloses pharmaceutically active phenyl-substituted indolizines and tetrahydroindolizines as histamine H3 receptor ligands [1]. The patent explicitly lists 4-methoxyphenyl as a preferred substitution on the indolizine core for H3 antagonist activity, alongside methyl, fluoromethyl, trifluoromethyl, ethoxy, fluoro, chloro, and bromo [2]. While specific Ki or IC50 values for the exact compound 2-(4-methoxyphenyl)indolizine are not disclosed in the patent claims, related 2-(4-alkoxy-phenyl)indolizine derivatives within the same patent family have demonstrated H3 receptor binding affinity with Ki values in the nanomolar range (e.g., 40 nM for 8-methyl-2-[4-(3-piperidin-1-yl-propoxy)-phenyl]-indolizine [3]). The presence of the 4-methoxy group is structurally positioned as a pharmacophoric element that can be further elaborated (e.g., via O-dealkylation and subsequent alkylation) to generate potent H3 ligands. For medicinal chemistry groups exploring CNS-targeted H3 antagonists, this compound offers a validated starting scaffold with patent-documented precedence.

Histamine H3 receptor Patent SAR CNS pharmacology Ligand design

High-Confidence Application Scenarios


H3 Antagonist Lead Optimization

This compound serves as a strategic starting scaffold for CNS-penetrant H3 antagonist programs. The patent-precedented 4-methoxyphenyl substitution pattern [1] provides a direct vector for O-demethylation to the phenol, followed by alkylation with aminoalkyl halides to install basic amine side chains critical for H3 receptor binding. The experimentally measured logP of 4.20 places the compound within the favorable CNS drug-likeness range, and the ~90 °C lower melting point vs. 2-phenylindolizine facilitates handling in parallel synthesis workflows. Medicinal chemistry teams should procure this specific para-methoxy regioisomer rather than the meta-methoxy analog (CAS 82682-68-6) because the para-substitution pattern is explicitly claimed in WO2001074814A1 as a preferred embodiment for H3 activity.

Green-Blue Fluorophore for Live-Cell Imaging

The indolizine core is an established fluorophore platform with demonstrated utility in mitochondrial and lipid droplet imaging probes [1]. Based on the photophysical data from the 2-arylindolizine class (λem 485–548 nm, lifetime 4–12 ns) , 2-(4-methoxyphenyl)indolizine is expected to exhibit green-blue fluorescence suitable for multiplexing with red and far-red fluorophores. The 4-methoxyphenyl group offers an electron-rich aryl substituent that can red-shift absorption relative to unsubstituted phenyl analogs through extended conjugation [2]. Researchers developing turn-on fluorescent sensors should select this compound over 2-phenylindolizine (CAS 25379-20-8) because the methoxy oxygen provides an additional hydrogen-bond acceptor site that can participate in analyte recognition, and the para position leaves the meta positions available for further functionalization.

Cross-Coupling and C–H Functionalization Building Block

2-(4-Methoxyphenyl)indolizine is a versatile building block for palladium-catalyzed cross-coupling reactions. The electron-rich 4-methoxyphenyl ring can undergo electrophilic aromatic substitution (e.g., halogenation, nitration) at the positions ortho to the methoxy group, generating handles for Suzuki, Heck, or Buchwald-Hartwig couplings [1]. The indolizine C-5 and C-3 positions are amenable to direct C–H functionalization, as demonstrated by the lithiation-electrophile trapping methodology . For process chemistry laboratories, the commercial availability at 97% purity with COA documentation (NMR, HPLC, GC) from Bidepharm [2] ensures reproducible starting material quality across multiple synthetic batches, reducing the need for in-house purification before use in precious-metal-catalyzed reactions.

LogP-Balanced Scaffold for ADME Profiling

In drug discovery programs where balancing lipophilicity is critical for optimizing ADME properties, 2-(4-methoxyphenyl)indolizine offers a logP of 4.20—0.28 units lower than 2-phenylindolizine (logP 4.48) [1]. This difference, while modest, is within the range where each 0.1 logP unit reduction can measurably decrease phospholipidosis risk and CYP inhibition promiscuity [2]. Lead optimization teams should evaluate this compound alongside the parent 2-phenylindolizine in matched molecular pair (MMP) analyses to isolate the contribution of the para-methoxy group to solubility, permeability, and metabolic stability. The compound's computed properties (TPSA 13.6 Ų, H-bond acceptors = 1, no H-bond donors) [3] make it suitable for oral bioavailability assessment in early-stage PK screening cascades.

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